2,4,6-trimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves several steps. The synthetic route typically starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyrimidine and morpholine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE include:
2,4,6-Trimethylpyridine: An organic compound with a pyridine ring substituted with three methyl groups.
1,2,4-Trimethylbenzene: An aromatic hydrocarbon with three methyl groups attached to a benzene ring.
Pentane, 2,2,4-trimethyl-: A branched alkane with three methyl groups attached to a pentane chain.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2,4,6-TRIMETHYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE.
Properties
Molecular Formula |
C24H29N5O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O3S/c1-16-13-17(2)24(18(3)14-16)33(30,31)28-21-7-5-20(6-8-21)27-22-15-23(26-19(4)25-22)29-9-11-32-12-10-29/h5-8,13-15,28H,9-12H2,1-4H3,(H,25,26,27) |
InChI Key |
BHFCLHXLPRYDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4)C |
Origin of Product |
United States |
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